![molecular formula C24H20N4O5S B2864047 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251550-84-1](/img/no-structure.png)

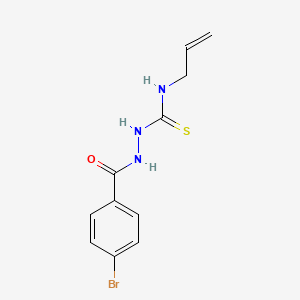

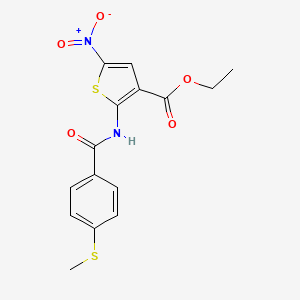

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of functionalized pyrimidine derivatives and their potential as intermediates for further chemical reactions. For example, the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and their derivatives demonstrates the versatility of pyrimidine-based compounds in creating a wide range of chemical structures. This process often involves the combination of different reactants under specific conditions to yield compounds with desired properties (Sarıpınar et al., 2006).

Biological Activities

The exploration of thieno[3,2-d]pyrimidine derivatives has been particularly significant in the search for new therapeutic agents. These compounds have been evaluated for various biological activities, including antihypertensive effects, where derivatives with specific substitutions demonstrated significant efficacy in lowering blood pressure in animal models (Russell et al., 1988). Furthermore, derivatives have been synthesized as potential GnRH receptor antagonists to treat reproductive diseases, highlighting the therapeutic potential of thieno[2,3-d]pyrimidine-2,4-dione derivatives in addressing specific health conditions (Guo et al., 2003).

Antioxidant Properties

Some studies have focused on the antioxidant properties of thieno[2,3-d]pyrimidine derivatives, indicating their potential use in combating oxidative stress. These studies reveal that certain derivatives exhibit significant radical scavenging activity, which could be beneficial in developing treatments for diseases associated with oxidative damage (Kotaiah et al., 2012).

Antimicrobial Activity

Research into substituted thieno[2,3-d]pyrimidines has also included the investigation of their antimicrobial properties. This work aims to develop new antibiotics to combat resistant bacterial strains, demonstrating the broad application of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (More et al., 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative, which is synthesized via a multi-step reaction sequence. The second intermediate is the 1,2,4-oxadiazole derivative, which is synthesized separately. The two intermediates are then coupled using a suitable coupling agent to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "thiourea", "ethyl 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate", "4-methoxyphenylboronic acid", "2-bromo-3-chlorothiophene", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate by reacting 3-ethoxybenzohydrazide with ethyl acetoacetate in the presence of sulfuric acid and sodium nitrite.", "Step 2: Synthesis of 2-nitrobenzaldehyde by nitration of 4-methoxybenzaldehyde with a mixture of nitric and sulfuric acid.", "Step 3: Synthesis of 2-amino-5-nitrobenzaldehyde by reducing 2-nitrobenzaldehyde with sodium dithionite in the presence of sodium hydroxide.", "Step 4: Synthesis of 2-amino-5-nitrobenzyl thiourea by reacting 2-amino-5-nitrobenzaldehyde with thiourea in acetic acid.", "Step 5: Synthesis of 2-amino-5-nitrobenzyl thiourea ethyl ester by reacting 2-amino-5-nitrobenzyl thiourea with ethyl iodide in the presence of potassium carbonate.", "Step 6: Synthesis of 2-amino-5-nitrobenzyl thiourea ethyl ester thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative by reacting 2-amino-5-nitrobenzyl thiourea ethyl ester with 2-bromo-3-chlorothiophene in the presence of palladium on carbon.", "Step 7: Synthesis of 1,2,4-oxadiazole derivative by reacting 4-methoxyphenylboronic acid with ethyl 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate in the presence of palladium on carbon and hydrogen peroxide.", "Step 8: Coupling of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative and 1,2,4-oxadiazole derivative using a suitable coupling agent to form the final product, 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS RN |

1251550-84-1 |

Molecular Formula |

C24H20N4O5S |

Molecular Weight |

476.51 |

IUPAC Name |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O5S/c1-3-32-18-6-4-5-15(13-18)22-25-20(33-26-22)14-27-19-11-12-34-21(19)23(29)28(24(27)30)16-7-9-17(31-2)10-8-16/h4-13H,3,14H2,1-2H3 |

InChI Key |

GWGVPJKSJOAJNC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

![1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863967.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)

![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)